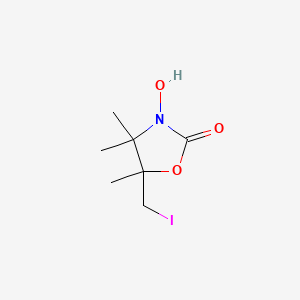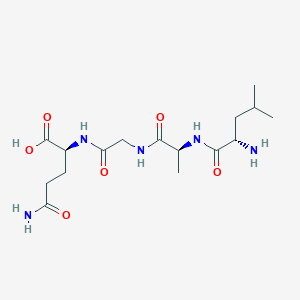![molecular formula C8H19O5P B14225847 Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate CAS No. 828268-14-0](/img/structure/B14225847.png)
Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate dihydroxybutyl derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like triflic anhydride and chlorinating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphonate derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of corrosion inhibitors and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The phosphonate group mimics the transition state of the enzyme’s natural substrate, leading to effective inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Diethyl (2R,3R)-2,3-dihydroxysuccinate
- Diethyl (2R,3S)-2,3-dibromosuccinate
Uniqueness
Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate is unique due to its specific stereochemistry and the presence of both hydroxyl and phosphonate groups. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
828268-14-0 |
|---|---|
Fórmula molecular |
C8H19O5P |
Peso molecular |
226.21 g/mol |
Nombre IUPAC |
(2R,3S)-1-diethoxyphosphorylbutane-2,3-diol |
InChI |
InChI=1S/C8H19O5P/c1-4-12-14(11,13-5-2)6-8(10)7(3)9/h7-10H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Clave InChI |
QAOLULUEQUIKBM-YUMQZZPRSA-N |
SMILES isomérico |
CCOP(=O)(C[C@@H]([C@H](C)O)O)OCC |
SMILES canónico |
CCOP(=O)(CC(C(C)O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


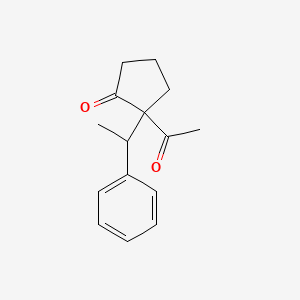
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
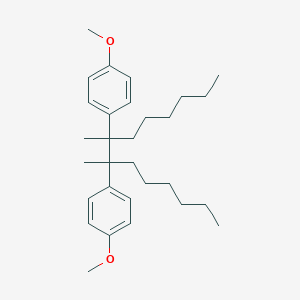

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
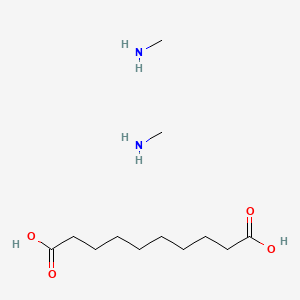

![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
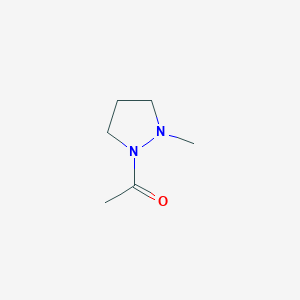
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
